SEC1 protein
Description
Properties
CAS No. |
143011-30-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Sec1 Protein
Structural Conformations and Conformational Dynamics of SEC1 Protein
SEC1 proteins are not static structures; they exhibit significant conformational dynamics that are essential for their function in regulating SNARE-mediated membrane fusion. researchgate.netnih.gov These proteins can exist in different conformational states, often described as "open" and "closed" conformations, which are influenced by their interaction with binding partners like SNARE proteins and nucleotides. elifesciences.orgresearchgate.net
For instance, the SM protein Munc18-1 can trap its partner Qa-SNARE, syntaxin-1, in a "closed" or autoinhibited conformation. elifesciences.org In contrast, another SM protein, Vps45, holds its cognate Qa-SNARE, Tlg2, in an "open" conformation, where the SNARE motif is accessible. elifesciences.org This demonstrates that different SEC1 family members can utilize distinct conformational modes to engage with their SNARE partners.
The transition between these states is a dynamic process involving significant structural rearrangements. nih.gov These conformational changes can be triggered by ligand binding and are crucial for the protein's ability to chaperone and catalyze the assembly of the SNARE complex, a critical step in membrane fusion. researchgate.netelifesciences.org Techniques like atomic force microscopy have been used to visualize these nucleotide-dependent conformational changes in related proteins, revealing a landscape of distinct topographical populations. researchgate.netnih.gov The flexibility inherent in SEC1 proteins allows them to act as dynamic regulators, responding to cellular signals to control the timing and location of membrane fusion events. utoronto.caacs.org
Key Residues and Functional Sites within this compound Domains
The function of SEC1 proteins is dictated by specific amino acid residues located within their various domains. These key residues are often highly conserved and form functional sites for protein-protein interactions.
In many SEC1 family members, a critical functional site is the binding pocket within Domain 1 that recognizes the N-terminal peptide of Qa-SNAREs. nih.govplos.org For example, in Sly1, residues such as Ile-125, Ala-126, Val-138, and Val-141 are directly involved in binding to Phe-10 of its partner syntaxin (B1175090) 5. pnas.org In contrast, the Vps33 family lacks this interaction because the binding site is occupied by one of its own residues, Arg-115. plos.org
Domain 3a also contains crucial functional sites. A helical hairpin within this domain is thought to be essential for the assembly of the SNARE complex. researchgate.net Mutations in this region can have significant functional consequences. researchgate.net Furthermore, studies on yeast Sec1p have identified important residues for its interaction with another protein, Mso1p, located between residues 46 and 78. oup.com Site-directed mutagenesis has been a valuable tool in identifying these key residues and understanding their roles in protein function. researchgate.netmolbiolcell.org
| Protein/Family | Domain | Key Residues/Region | Interacting Partner | Functional Significance |
| Sly1 | Domain 1 | Ile-125, Ala-126, Val-138, Val-141 pnas.org | Syntaxin 5 (Phe-10) pnas.org | Essential for binding the N-terminal peptide of the Qa-SNARE. pnas.org |
| Vps33 | Domain 1 | Arg-115 plos.org | (Self) | Occupies the N-peptide binding site, preventing interaction with Qa-SNARE N-peptides. plos.org |
| Yeast Sec1p | N-terminus | Residues 46-78 oup.com | Mso1p oup.com | Critical for the interaction with Mso1p. oup.com |
| General SM Proteins | Domain 3a | Helical hairpin researchgate.net | SNARE complex researchgate.net | Predicted to be essential for SNARE complex assembly. researchgate.net |
Comparative Structural Analysis with other SM Family Proteins
The Sec1/Munc18 (SM) protein superfamily is composed of four main families: Sec1/Munc18, Sly1, Vps33, and Vps45. nih.govplos.org While all members share a conserved three-domain, arch-like structure, comparative structural analyses reveal key differences that underpin their functional diversification. nih.govplos.org
A notable distinction lies in the position of Domain 1 relative to the other domains. nih.govresearchgate.net This variation in Domain 1's orientation contributes to the different modes of interaction with Qa-SNAREs. For example, the Sec1/Munc18 and Sly1 families have been structurally characterized and show differences in how they engage their SNARE partners. nih.govplos.org
The most striking difference is in their ability to bind the N-terminal peptides of Qa-SNAREs. The Sec1/Munc18, Sly1, and Vps45 families all possess a binding site for these N-peptides, although the specific binding surfaces can differ. nih.govplos.orgpnas.org In contrast, the Vps33 family is unique in that it does not interact with Qa-SNARE N-peptides due to a self-inhibitory mechanism where one of its own arginine residues occupies the binding pocket. plos.org This structural divergence reflects the specialized roles of each SM protein family in regulating distinct membrane trafficking pathways within the cell. pnas.org
Furthermore, while most SM proteins can bind to assembled SNARE complexes, their interactions with individual, uncomplexed SNAREs have diverged. nih.govplos.org This suggests that while the core function of assisting in membrane fusion is conserved, the specific regulatory mechanisms have evolved to suit the particular needs of different cellular compartments. pnas.org
| SM Protein Family | Key Structural Feature | Interaction with Qa-SNARE N-peptide |
| Sec1/Munc18 | Binds to the "closed" conformation of syntaxins. pnas.org | Yes nih.govplos.org |
| Sly1 | Binds to a short N-terminal sequence of syntaxins. pnas.org | Yes nih.govplos.org |
| Vps45 | Can hold Qa-SNARE in an "open" conformation. elifesciences.org | Yes nih.govplos.org |
| Vps33 | Domain 1 position differs significantly from other families. nih.govresearchgate.net | No, due to a self-inhibitory mechanism. plos.org |
Molecular Mechanisms of Sec1 Protein Action in Membrane Fusion
Interaction with SNARE Proteins
SM proteins interact with SNARE proteins through diverse mechanisms, influencing their availability and assembly into functional complexes. These interactions are central to the regulatory roles of SEC1 proteins in membrane fusion. embopress.orgoup.comnih.gov
Direct Binding to Qa-SNAREs (Syntaxin Family)
A prominent mode of interaction for many SEC1 proteins is direct binding to Qa-SNAREs, which are homologous to neuronal syntaxin (B1175090). nih.govebi.ac.uk This interaction often involves the SEC1 protein binding to a "closed" conformation of the Qa-SNARE, where the N-terminal Habc domain folds back onto the SNARE motif, rendering it unable to engage with other SNARE partners. biorxiv.orgunil.chelifesciences.orgpnas.orgbiorxiv.org This closed conformation is stabilized by the binding of the SM protein. unil.chelifesciences.orgbiorxiv.org
Structural studies, particularly of the neuronal Munc18-1 bound to syntaxin-1a, have shown that Munc18-1 folds into an arch-shaped structure that encloses and holds syntaxin-1a in this closed conformation. biorxiv.orgunil.ch Specific amino acid residues in domains 1 and 3a of neuronal SEC1 (nSEC1) are involved in contacting residues in syntaxin 1a. pnas.org
However, the nature of this interaction can vary among different SM proteins and their cognate Qa-SNAREs. For instance, yeast Sec1p does not bind the yeast plasma membrane syntaxin Sso1p in the same high-affinity manner as Munc18-1 binds syntaxin-1a. pnas.orgnih.gov
Regulation of SNARE Complex Assembly and Disassembly
SEC1 proteins play a dual role in regulating SNARE complex assembly and disassembly, acting as both positive and negative regulators depending on the specific SM protein, the SNAREs involved, and the cellular context. nih.govebi.ac.uknih.gov
Despite the initial observation that some SM proteins bind to and stabilize the closed, inactive conformation of Qa-SNAREs, a core and evolutionarily conserved role of SM proteins is positive regulation of membrane fusion. yeastgenome.orgebi.ac.ukbiorxiv.org SEC1 proteins can promote SNARE complex assembly by acting as chaperones or templates. nih.govelifesciences.orgbiorxiv.org
For example, Munc18-1 is thought to provide a folding platform for the formation of the SNARE complex. biorxiv.org It can template SNARE complex assembly, orienting the SNARE motifs to facilitate their zippering. elifesciences.org The N-peptide binding mode has been shown to be critical for the stimulatory function of Munc18-1 in reconstituted fusion assays and synaptic exocytosis. nih.gov It is proposed that the N-peptide facilitates the association between Munc18-1 and the membrane-anchored SNARE complex. nih.gov
Yeast Sec1p has been shown to directly stimulate SNARE-mediated membrane fusion in vitro and binds to assembled SNARE complexes at the membrane, stimulating membrane fusion. yeastgenome.orgresearchgate.net
In addition to their positive roles, SEC1 proteins can also act as negative regulators of SNARE complex assembly, particularly by binding to and stabilizing the closed conformation of Qa-SNAREs. nih.govebi.ac.ukelifesciences.orgpnas.orgnih.govpnas.orgacs.org This interaction prevents the Qa-SNARE from engaging with its cognate SNARE partners, thereby inhibiting premature SNARE complex formation. ebi.ac.ukbiorxiv.orgunil.chontosight.ai
The tight binding of Munc18-1 to the closed conformation of syntaxin-1a is a well-established example of this inhibitory role, preventing syntaxin-1a from interacting with SNAP-25 and synaptobrevin. biorxiv.org This sequestration of the Qa-SNARE in a closed conformation by the SM protein is thought to be a mechanism for controlling the availability of the Qa-SNARE for SNARE complex formation. oup.comunil.chbiorxiv.orgresearchgate.net
Overexpression studies have also supported an inhibitory role, where overexpression of a Sec1 homologue blocked exocytosis, and this block was relieved by co-overexpression of syntaxin. nih.gov
Positive Regulatory Functions of SEC1 Proteins
Interaction with Non-SNARE Regulatory Proteins
Beyond their well-established interactions with SNARE proteins, SEC1 proteins also interact with a variety of non-SNARE regulatory proteins. These interactions provide additional layers of control and coordination to the membrane fusion machinery.
Mso1p (Mint1 Homolog) Interaction with this compound
Mso1p is a yeast protein identified as a multicopy suppressor of sec1 mutations, suggesting a close functional relationship. pnas.orgnih.govmolbiolcell.org Mso1p functions in the terminal stage of secretion and is closely associated with Sec1p. pnas.orgnih.gov Studies have shown that Mso1p interacts physically with Sec1p both in vitro and in the two-hybrid system. pnas.orgnih.gov This interaction is important for membrane fusion regulation. molbiolcell.orghelsinki.finih.gov
Research indicates that Mso1p interacts with domain 1 of Sec1p. molbiolcell.orghelsinki.finih.gov In many SM proteins, domain 1 binds to an N-terminal peptide of a syntaxin family protein. molbiolcell.orghelsinki.fi However, the yeast syntaxin homologs Sso1p and Sso2p, which interact with Sec1p, lack this N-terminal peptide. molbiolcell.orghelsinki.fi Evidence suggests that Mso1p may mimic this N-peptide binding to facilitate membrane fusion. molbiolcell.orghelsinki.finih.gov
The interaction between Mso1p and Sec1p occurs at sites of exocytosis and is dependent on the Rab GTPase Sec4p and its guanine (B1146940) nucleotide exchange factor (GEF) Sec2p. molbiolcell.orghelsinki.fiebi.ac.uk Mso1p can also interact with Sso1p and Sso2p. molbiolcell.orghelsinki.finih.gov Furthermore, Mso1p shares homology with the PIP2 binding domain of mammalian Munc18-binding Mint proteins, and Mso1p has been shown to be a phospholipid-inserting protein. helsinki.fi This phospholipid binding is necessary for Mso1p-Sec1p localization at sites of secretion and for sporulation in yeast. helsinki.fi These findings suggest that Mso1p acts in coordination with membrane lipids, Sec1p, Sec4p, and SNARE complexes in exocytosis. helsinki.fi
Interaction with Exocyst Complex Subunits (e.g., Sec6)
The exocyst is an octameric protein complex crucial for tethering secretory vesicles to the plasma membrane prior to SNARE-mediated fusion. wikipedia.orgnih.govfrontiersin.orgmdpi.com The exocyst and SM proteins like Sec1 are believed to work together for efficient vesicle docking and fusion. nih.gov
Studies have revealed a direct interaction between the exocyst subunit Sec6 and the SM protein Sec1. nih.govassumption.edunih.govmolbiolcell.orgmolbiolcell.org This interaction is distinct from the interaction between Sec6 and the plasma membrane SNARE protein Sec9. nih.govnih.govmolbiolcell.orgmolbiolcell.org The Sec6-Sec1 interaction is compatible with the assembly of the Sec6-exocyst complex, while the Sec6-exocyst interaction is incompatible with Sec6-Sec9 binding. nih.govnih.govmolbiolcell.orgmolbiolcell.org
This suggests a regulatory mechanism where, upon vesicle arrival, Sec6 may release Sec9 to favor exocyst assembly and simultaneously recruit Sec1 to sites of secretion. nih.govmolbiolcell.orgmolbiolcell.org This coordinated action is proposed to facilitate SNARE complex formation and membrane fusion. nih.govmolbiolcell.orgmolbiolcell.org The interaction between Sec6 and Sec1 is considered critical for targeting Sec1 to sites of polarized secretion. nih.govmolbiolcell.org
Interaction with COG4
The conserved oligomeric Golgi (COG) complex is a tethering complex involved in maintaining Golgi structure and function, particularly in retrograde transport between the Golgi and the endoplasmic reticulum. medlineplus.govmedlineplus.govgenecards.orgwikipedia.org COG complex subunit 4 (COG4) is a component of this complex. medlineplus.govmedlineplus.govgenecards.orgwikipedia.org
Research on the SM protein Sly1, which functions in ER-Golgi and intra-Golgi transport, has shown a direct interaction with the COG complex mediated by the Cog4 subunit. embopress.orguniprot.orgnih.gov While this interaction has been primarily characterized for Sly1, it highlights a potential link between SM proteins and COG complex subunits in membrane trafficking processes. COG4 has been shown to interact with Syntaxin 5, a SNARE protein involved in Golgi transport, through a different binding site than its interaction with Sly1. genecards.orgembopress.orguniprot.orgnih.gov This suggests that COG4 can bridge interactions between SM proteins and SNAREs at the Golgi. SCFD1, another Sec1-like protein, also plays a role in Golgi-to-ER retrograde transport via its interaction with COG4. ebi.ac.ukuniprot.org
Interaction with Cdk5
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine protein kinase primarily known for its roles in the central nervous system, but it also has functions in other cell types. nih.govnih.govwikipedia.org Cdk5 activity is dependent on association with regulatory subunits like p35 or p39. mdpi.com
Studies have indicated an interaction between mammalian SEC1 homologs (like Munc18-1/n-Sec1) and Cdk5. nih.govnih.gov This interaction suggests a potential regulatory link between Cdk5-mediated phosphorylation and the function of SEC1 proteins in membrane fusion. Cdk5 has been shown to phosphorylate Munc18-1, and this phosphorylation can affect its interaction with syntaxin. ki.setandfonline.com This suggests that Cdk5 may modulate the activity of SEC1 proteins in regulating SNARE-mediated membrane fusion.
This compound Role in Vesicle Docking and Tethering
Vesicle docking and tethering are initial steps in membrane fusion, preceding the formation of stable SNARE complexes. Tethering involves the initial recognition and loose association of vesicle and target membranes, often mediated by tethering complexes like the exocyst. wikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov Docking is a closer association that primes the membranes for fusion.
While some early models proposed that yeast Sec1p functions primarily after vesicles are docked and SNARE complexes are assembled, more recent evidence supports a role for Sec1p both before and after SNARE complex assembly, suggesting a general requirement for SM proteins in both vesicle docking and fusion. nih.govmolbiolcell.org
Studies in yeast have shown that mutations in SEC1 can lead to a block in secretion at a step before SNARE complex assembly, indicating a role in an early stage that could correspond to docking or an event preceding it. nih.govmolbiolcell.org The interaction of Sec1p with the exocyst complex, a key tethering complex, further supports its involvement in the early stages of vesicle-plasma membrane interaction. nih.govassumption.edunih.govmolbiolcell.orgmolbiolcell.orgnih.gov The exocyst tethers secretory vesicles to exocytic sites, and Sec1p is proposed to couple this exocyst-mediated tethering with subsequent SNARE-mediated docking and fusion. nih.gov
Although the precise mechanism by which SEC1 proteins contribute to docking and tethering is still under investigation, their interactions with tethering complexes and their presence at sites of vesicle accumulation in sec1 mutants suggest a direct or indirect role in these initial membrane contact events. pnas.orgnih.govnih.govmolbiolcell.org
This compound in the Final Stages of Membrane Fusion
SEC1 proteins are considered central and indispensable factors in intracellular vesicle trafficking and membrane fusion. researchgate.net They are essential for SNARE-mediated membrane fusion. pnas.orgmolbiolcell.org Following vesicle tethering and docking, the fusion of transport vesicles with the plasma membrane is mediated by the assembly of SNARE complexes. nih.govnih.govmdpi.com SEC1 proteins function in conjunction with SNAREs to facilitate this process. nih.govnih.govnih.govmdpi.compnas.org
While SM proteins bind to cognate SNARE complexes and stimulate vesicle membrane fusion, their exact roles in the final fusion stages are complex and have been the subject of extensive research. nih.govmolbiolcell.orgmolbiolcell.org In yeast, Sec1p binds specifically to the ternary SNARE complex, which is composed of the v-SNARE Snc1p/2p and the t-SNAREs Sso1p/2p and Sec9p. nih.govmdpi.compnas.org This interaction requires the assembled SNARE complex. nih.govpnas.org
One proposed role for SEC1 proteins is to stabilize the assembled trans-SNARE complex, which pulls the vesicle and target membranes into close proximity, driving membrane fusion. nih.govmdpi.com By binding to the assembled SNARE complex, Sec1p may help to maintain its structure and promote the zippering process that leads to bilayer merger. nih.govmdpi.com
Furthermore, the interaction between Sec1p and the SNARE complex localizes Sec1p to sites of exocytosis, where SNARE complexes assemble and function. nih.gov This localization is consistent with a role for Sec1p in the final stages of fusion. nih.gov Studies with sec1 mutants that have defects in SNARE complex binding further support the importance of this interaction for efficient membrane fusion. nih.govmolbiolcell.org
Some research suggests that SM proteins may act after SNARE complex assembly to promote high-fidelity vesicle docking and fusion by specifically binding to productive SNARE complexes. nih.gov This implies a quality control role, ensuring that only correctly assembled SNARE complexes proceed to fusion.
In addition to binding the assembled SNARE complex, the C-terminal tail of yeast Sec1p has been shown to interact with SNARE complexes and promote complex formation, suggesting a regulatory role in SNARE complex assembly itself. helsinki.firesearchgate.net This highlights that this compound function in the final stages of fusion may involve both stabilizing the assembled complex and influencing its formation.
The coordination between SEC1 proteins, SNAREs, and other regulatory factors like the exocyst and Mso1p ensures the precise spatial and temporal control required for efficient membrane fusion, the terminal step in the secretory pathway. helsinki.finih.govmolbiolcell.orgmolbiolcell.org
| Protein/Complex Name | Role in Membrane Fusion | Interacts with this compound? |
| Mso1p (Mint1 Homolog) | Functions in terminal stage of secretion, associated with vesicle docking complex. pnas.orgnih.gov | Yes |
| Exocyst Complex Subunits | Tethering of secretory vesicles to plasma membrane. wikipedia.orgnih.govfrontiersin.orgmdpi.com | Yes (specifically Sec6) |
| COG Complex (including COG4) | Golgi structure and function, retrograde transport, vesicle tethering at Golgi. medlineplus.govmedlineplus.gov | Yes (specifically COG4) |
| Cdk5 | Protein kinase with diverse roles, potential modulator of SEC1 function. nih.govnih.govwikipedia.org | Yes |
| SNARE Complexes | Catalyze membrane fusion. nih.govnih.govmdpi.com | Yes |
Cellular and Subcellular Localization of Sec1 Protein
Plasma Membrane Localization and Dynamics
The plasma membrane is a prominent site of action for SEC1 proteins, particularly in the context of exocytosis and cytokinesis. In the budding yeast Saccharomyces cerevisiae, Sec1p is predominantly localized to the plasma membrane. xenbase.orgtranscriptionfactor.orgnih.gov This localization is not uniform but is concentrated at sites of active secretion. For instance, Sec1p is found at the bud neck in newly budded cells and in patches distributed across the plasma membrane in unbudded cells. nih.gov This dynamic relocalization to sites of secretion, including the bud neck and bud tip, is dependent on functional SNARE proteins, highlighting a close relationship between Sec1p localization and the membrane fusion machinery. transcriptionfactor.org Endogenous Sec1p exhibits a distribution similar to the plasma membrane t-SNARE component Sso1p, and significant colocalization between Sec1p and Sso1p has been observed. nih.gov
In plants, specifically Arabidopsis thaliana, the SEC1B isoform demonstrates localization to both the plasma membrane and the forming cell plate during cell division in seedling root cells. wikipedia.org SEC1B also shows colocalization with the Qa-SNARE protein SYP132 at the plasma membrane. wikipedia.org Interestingly, the localization of SEC1B appears insensitive to Brefeldin A (BFA), a fungal toxin that disrupts protein transport from the Golgi/TGN, suggesting that SEC1B's presence at the cell plate and plasma membrane may occur independently of this specific membrane trafficking route. wikipedia.org In contrast, another Arabidopsis isoform, SEC1A, is primarily detected in the cytosol. wikipedia.org
Mammalian homologs of SEC1, such as Munc18-1, also play a critical role in the proper localization of SNARE proteins at the plasma membrane. Munc18-1 is essential for the plasma membrane localization of Syntaxin1 in neuroendocrine cells. Furthermore, Munc18-1 is important for preventing the segregation of syntaxin-3 and SNAP-25 within presynaptic terminals, indicating its involvement in maintaining the correct distribution of these SNAREs at the plasma membrane.
While some SEC1 family members are strongly associated with the plasma membrane, others are not. For example, Vps45p in yeast is primarily found in a membrane fraction that lacks plasma membranes, although some association with endosomal membranes has been suggested.
Table 1 summarizes the plasma membrane localization of various SEC1 proteins.
| Protein/Isoform | Organism | Primary Localization at PM? | Specific PM Sites Mentioned | Colocalizes with | Notes |
| Sec1p | Saccharomyces cerevisiae | Yes | Bud neck, bud tip, plasma membrane | Sso1p | Localization dependent on SNARE function. transcriptionfactor.orgnih.gov |
| SEC1B | Arabidopsis thaliana | Yes (also cell plate) | Plasma membrane, cell plate | SYP132 (at PM), KNOLLE (at cell plate) | Localization insensitive to BFA. wikipedia.org |
| SEC1A | Arabidopsis thaliana | No | Cytosol | Not applicable | wikipedia.org |
| Munc18-1 | Mammals | Yes | Presynaptic terminals (in neurons) | Syntaxin1, Syntaxin-3, SNAP-25 | Critical for Syntaxin1 localization; prevents SNARE segregation. |
| Vps45p | Saccharomyces cerevisiae | No | Not applicable | Not applicable | Primarily in membrane fraction lacking PM. |
Localization to Intracellular Organelles and Compartments
Beyond the plasma membrane, SEC1 family proteins are found on various intracellular organelles and compartments, reflecting their diverse roles in membrane trafficking throughout the cell.
Endoplasmic Reticulum (ER)
The endoplasmic reticulum is another compartment where certain SEC1 family members reside. The SLY1 homolog, known as SCFD1 in humans and rats, is localized to the endoplasmic reticulum membrane and is characterized as a peripheral membrane protein of the ER. Studies in zebrafish have shown that Scfd1 (the sly1 ortholog) is involved in ER/Golgi transport, and mutations in scfd1 lead to disorganization of the ER/sarcoplasmic reticulum (SR).
Interestingly, a novel finding in Arabidopsis revealed a plant-specific complex containing a SEC1-domain protein, MIP3, which is localized to the ER and facilitates the transport of storage proteins. This discovery is significant because Sec1-containing proteins had not been previously reported as subunits of ER-localized tethering complexes. In yeast, Sly1p has been implicated in the targeting and/or fusion of vesicles originating from the ER with the Golgi apparatus. Furthermore, human SLY1 (SCFD1) is involved in specific ER export events, such as the transport of procollagen (B1174764) VII, but does not appear to be required for general protein recycling back to the ER.
Golgi Apparatus and Cisterna Membranes
The Golgi apparatus and its associated membranes, including cisternae and the cis-Golgi network (CGN), are also sites of SEC1 protein localization. Human and rat SCFD1 are found at the Golgi apparatus, specifically associated with the Golgi stack membrane and the cis-Golgi network. Like its ER localization, SCFD1 is a peripheral membrane protein of the Golgi.
Yeast Sly1p is implicated in ER-to-Golgi transport, suggesting its presence and function within the Golgi or in transport vesicles destined for the Golgi. Vps45p, another SEC1 family member in yeast, is found in a high-speed membrane pellet fraction that includes the Golgi and transport vesicles. In mammalian cells, mVps45, the homolog of yeast Vps45p, localizes to perinuclear Golgi-like structures and trans-Golgi network (TGN) compartments in Chinese hamster ovary cells. Some research suggests that Vps45p may work in conjunction with Pep12p, an endosomal syntaxin (B1175090), in the fusion of vesicles derived from the Golgi with a prevacuolar compartment.
Table 2 summarizes the localization of SEC1 family proteins to the ER and Golgi.
| Protein/Isoform | Organism | Localized to ER? | Localized to Golgi? | Specific Golgi Sites Mentioned | Notes |
| SCFD1 (SLY1) | Human, Rat | Yes | Yes | Golgi stack, cis-Golgi network | Peripheral membrane protein of ER and Golgi. |
| Scfd1 (sly1) | Zebrafish | Yes | Yes | Not specified | Involved in ER/Golgi transport; mutations cause ER/SR disorganization. |
| Sly1p | Saccharomyces cerevisiae | Yes | Yes | Not specified | Implicated in ER-to-Golgi vesicle targeting/fusion. |
| MIP3 | Arabidopsis thaliana | Yes | No | Not applicable | Part of an ER-localized complex. |
| Vps45p | Saccharomyces cerevisiae | No | Yes | Not specified | Found in membrane fraction including Golgi and transport vesicles. |
| mVps45 | Mammals | No | Yes | Golgi-like, TGN | Localizes to perinuclear Golgi-like and TGN compartments. |
Endosomal System and Vacuolar Compartments
The endosomal system and vacuolar compartments (lysosomes in mammals) are key destinations and sorting hubs for vesicular traffic, and SEC1 family proteins are integral to these processes. In Saccharomyces cerevisiae, Vps33p, a member of the SEC1 family, functions at both the endosome and the vacuole. Vps33p is essential for the delivery of endocytosed cargo to the vacuole. It is a core component of multi-subunit tethering complexes such as the CORVET and HOPS complexes, which are involved in the endosome-to-vacuole trafficking pathway. Vps33p participates in multiple trafficking steps, including endocytosis at the late endosome.
Vps45p, another SEC1 family member, is involved in the vacuolar protein sorting pathway, facilitating transport from the Golgi to the vacuole. As mentioned earlier, Vps45p is found in a membrane fraction that includes potential endosomal membranes. Vps45p is thought to work with Pep12p, a syntaxin located on the endosome, in the fusion of vesicles originating from the Golgi with a prevacuolar compartment, an intermediate in the pathway to the vacuole. In the pathogenic fungus Cryptococcus neoformans, Vps45 is involved in transporting Cfo1 ferroxidase from the plasma membrane to the vacuole, demonstrating its role in endocytic trafficking to the vacuole. A Vps45-GFP fusion protein in C. neoformans initially localizes to the plasma membrane and then dynamically moves to the vacuolar membrane within minutes during endocytosis. Vps45 is recognized as a key regulator of SNARE-mediated membrane fusion specifically within endosomal trafficking.
Vps33 binds to SNARE domains and the quaternary SNARE complex, showing similarities to Sec1 in its interaction with SNARE machinery. Vps33 also interacts with larger protein complexes like HOPS, which are important for recruiting Vps33 to the appropriate endosomal and vacuolar membranes. Transport to the vacuole for proteins like Vps10p in vps35 mutants likely occurs via a prevacuolar compartment, from which Vps10p would normally recycle back to the Golgi in wild-type cells. Interestingly, inactivation of clathrin, a protein involved in vesicle budding, results in the mislocalization of the TGN protein Kex2p to the plasma membrane. Subsequent degradation of Kex2p by vacuolar proteases requires transport to the cell surface and is blocked by a sec1 mutation, indicating Sec1p's involvement in this alternative trafficking route to the vacuole via the plasma membrane.
Table 3 summarizes the localization of SEC1 family proteins to endosomal and vacuolar compartments.
| Protein/Isoform | Organism | Localized to Endosomes? | Localized to Vacuoles? | Specific Compartments Mentioned | Notes |
| Vps33p | Saccharomyces cerevisiae | Yes | Yes | Endosome, vacuole, late endosome | Core member of CORVET and HOPS complexes; involved in endosome-to-vacuole pathway. |
| Vps45p | Saccharomyces cerevisiae | Yes (potential) | Yes | Endosomal membranes, vacuole, prevacuolar compartment | Involved in Golgi-to-vacuole pathway; may work with endosomal syntaxin Pep12p. |
| Vps45 | Cryptococcus neoformans | Yes | Yes | Endosomes, vacuole | Involved in transporting Cfo1 from PM to vacuole. |
Association with Secretory Vesicles
SEC1 proteins are intimately associated with secretory vesicles, particularly in the steps leading to vesicle docking and fusion with target membranes. In yeast, Sec1p is essential for the final stage of secretion, which involves the docking and fusion of secretory vesicles with the plasma membrane. Mutations in SEC1 lead to the accumulation of secretory vesicles in the cytosol, demonstrating a block in this process. Yeast Sec1p actively functions in the docking of these vesicles to the plasma membrane.
Accumulation of potential transport vesicles is also observed in yeast mutants lacking Vps45p, suggesting that Vps45p facilitates the targeting and/or fusion of vesicles within the vacuolar protein sorting pathway. In Arabidopsis, pollen tubes with mutations in SEC1A accumulate secretory vesicles, consistent with a defect in membrane fusion during pollen tube tip growth. Using a secretory vesicle-specific marker (Rab GTPase, RabA4B), increased fluorescence intensity was observed in sec1a mutant pollen tubes, further supporting the accumulation of secretory vesicles.
Mammalian homologs, such as Munc18-1, are critical for the docking of dense-core vesicles and may also regulate the docking of synaptic vesicles. Sec1p is known to concentrate at sites where SNARE complexes assemble and where secretory vesicles fuse with the plasma membrane. This localization is consistent with its role in directly stimulating SNARE-mediated membrane fusion in vitro. nih.gov SEC1/Munc18 proteins bind to cognate SNARE complexes and promote vesicle membrane fusion. Sec1p specifically binds to the exocytic SNARE complex and is required both before and after SNARE complex assembly, indicating roles in both vesicle docking and fusion.
The localization of Sec1p to sites of exocytosis is also influenced by interactions with other protein complexes. The exocyst, a multi-subunit tethering complex, is thought to position Sec1 at these sites. Mso1, a protein that binds to Sec1p, also interacts with the Qa-SNARE Sso1 and contributes to the correct localization of Sec1p. Mso1's primary function may be to increase the local concentration of Sec1 on the plasma membrane near areas of polarized growth, thereby promoting efficient secretory vesicle fusion. Studies have quantified the presence of Sec1 on membrane puncta in the bud, finding a relatively small number of copies alongside other proteins like Sro7.
Table 4 summarizes the association of SEC1 family proteins with secretory vesicles.
| Protein/Isoform | Organism | Association with Secretory Vesicles? | Specific Role Mentioned | Notes |
| Sec1p | Saccharomyces cerevisiae | Yes | Docking and fusion with plasma membrane | Essential for terminal stage of secretion; concentrates at fusion sites; stimulates SNARE-mediated fusion. nih.gov |
| Vps45p | Saccharomyces cerevisiae | Yes | Targeting/fusion in vacuolar pathway | Accumulation of vesicles in mutants suggests role in vesicle fusion. |
| SEC1A | Arabidopsis thaliana | Yes | Membrane fusion during pollen tube growth | Mutants accumulate secretory vesicles. |
| Munc18-1 | Mammals | Yes | Docking of dense-core and synaptic vesicles | Critical for dense-core vesicle docking; may regulate synaptic vesicle docking. |
Dynamic Relocalization during Specific Cellular Events
The localization of SEC1 proteins is not static but undergoes dynamic changes in response to specific cellular events, particularly those involving extensive membrane trafficking and fusion. In yeast, the distinct localization patterns of Sec1p at the bud neck in newly budded cells and in plasma membrane patches in unbudded cells illustrate its dynamic relocalization throughout the cell cycle, specifically linked to polarized growth and secretion. nih.gov As mentioned earlier, this localization to sites of secretion is dependent on the function of SNARE proteins, indicating that the assembly or activity of the fusion machinery influences where Sec1p is found. transcriptionfactor.org The localization of GFP-tagged Sec1p coincides with sites of vesicle docking and fusion, supporting the idea that it moves to areas where SNARE complexes are active. Furthermore, the localization of Sec1p is altered in sec mutants: it is mislocalized in mutants defective in SNARE complex assembly and shows increased polarized localization in mutants where SNARE complexes accumulate.
In Arabidopsis, the SEC1-related SM protein KEULE, in addition to cytosolic staining, accumulates at the forming cell plate during the cytokinesis of dividing seedling root cells. wikipedia.org Similarly, the SEC1B isoform is detected in the cytosol, at the plasma membrane, and at the forming cell plate in these cells. wikipedia.org The colocalization of SEC1B with the cytokinesis-specific Qa-SNARE KNOLLE at the forming cell plate highlights its dynamic recruitment to this structure during cell division. wikipedia.org The observation that SEC1B localization is insensitive to BFA suggests that its dynamic movement to the cell plate and plasma membrane is independent of membrane traffic from the Golgi/TGN, implying alternative transport or recruitment mechanisms. wikipedia.org
The dynamic nature of this compound localization is also evident in endocytic pathways. In Cryptococcus neoformans, a Vps45-GFP fusion protein initially localizes to the plasma membrane and then rapidly relocalizes to the vacuolar membrane within 15 minutes at 30°C during endocytosis. This demonstrates a clear dynamic movement from the cell surface to an internal compartment as part of the endocytic process.
Another example of dynamic relocalization involves the misrouting of proteins when normal trafficking pathways are disrupted. In yeast, when clathrin function is inactivated, the TGN protein Kex2p is transported to the plasma membrane. This transport to the cell surface, a dynamic relocalization from the TGN, is blocked by a sec1 mutation, indicating that Sec1p is involved in facilitating this misdirected but Sec1-dependent transport pathway to the plasma membrane. These examples underscore that SEC1 proteins are not statically localized but are dynamically recruited to specific membranes and sites of action in response to cellular needs and events, including both normal trafficking processes and potentially alternative routes under perturbed conditions.
Table 5 summarizes dynamic relocalization events of SEC1 family proteins.
| Protein/Isoform | Organism | Cellular Event Involving Dynamic Relocalization | Description of Relocalization | Factors Influencing Relocalization |
| Sec1p | Saccharomyces cerevisiae | Cell cycle (budding), secretion | From broad plasma membrane patches to bud neck/tip; coincides with vesicle docking/fusion sites. | SNARE function; SNARE complex assembly/accumulation. transcriptionfactor.orgnih.gov |
| KEULE | Arabidopsis thaliana | Cytokinesis (cell plate formation) | Accumulation at the forming cell plate. | Not fully specified, but distinct from general Golgi/TGN traffic. wikipedia.org |
| SEC1B | Arabidopsis thaliana | Cytokinesis (cell plate formation), secretion | Detected in cytosol, plasma membrane, and forming cell plate; colocalizes with KNOLLE. | Distinct from general Golgi/TGN traffic (insensitive to BFA). wikipedia.org |
| Vps45 | Cryptococcus neoformans | Endocytosis | From plasma membrane to vacuolar membrane. | Endocytic pathway progression. |
| Sec1p | Saccharomyces cerevisiae | Clathrin inactivation (aberrant trafficking) | Involved in transport of Kex2p from TGN to plasma membrane. | Disruption of normal clathrin-dependent trafficking. |
Roles of Sec1 Protein in Specific Eukaryotic Vesicular Trafficking Pathways
General Secretion and Exocytosis Pathway
SEC1 proteins are essential for vesicle fusion events in the general secretion and exocytosis pathway in eukaryotes. nih.govpnas.orgnih.gov In yeast, the Sec1p protein is required for the fusion of secretory vesicles with the plasma membrane. nih.govyeastgenome.org Studies in yeast have shown that Sec1p binds specifically to the ternary SNARE complex, which consists of the plasma membrane syntaxin (B1175090) (Sso1p), the SNAP-25 homolog (Sec9p), and the VAMP homolog (Snc2p). pnas.orgnih.gov This binding to the assembled SNARE complex is proposed to be crucial for high-fidelity vesicle docking and fusion. nih.gov
Research indicates that yeast Sec1p directly stimulates SNARE-mediated membrane fusion in vitro. yeastgenome.org The interaction between Sec1p and the SNARE complex involves binding sites on the plasma membrane SNAP-25 homolog, Sec9p, suggesting a common requirement for this interaction in SM protein function. pnas.org While some models proposed that SM proteins activate syntaxin for SNARE complex assembly, studies on yeast Sec1p suggest it primarily binds to the already formed ternary SNARE complex. pnas.org
In plants, SEC1-related proteins are also involved in secretion. For instance, in Arabidopsis thaliana, the SEC1B protein shows a predominant role in secretion, interacting preferentially with the Qa-SNARE SYP132. pnas.orgnih.gov This suggests a functional diversification of SEC1-related proteins in angiosperms, with some paralogs specializing in general secretion while others are adapted for specific processes like cytokinesis. pnas.orgnih.gov
Synaptic Transmission and Neurotransmitter Release
SEC1 proteins, particularly the Munc18 homologs, are crucial for regulated exocytosis, including synaptic transmission and neurotransmitter release in neurons and neuroendocrine cells. nih.govwikipedia.orgspandidos-publications.com Mammalian Munc18-1 (also known as n-Sec1 or rbSec1A) is a well-studied member of this family involved in these processes. nih.gov
Munc18-1 interacts with syntaxin-1, a key component of the presynaptic SNARE complex. nih.govwikipedia.orgspandidos-publications.com These interactions can influence the assembly of the SNARE complex, which is composed of Syntaxin-1, SNAP-25, and VAMP (synaptobrevin). nih.govwikipedia.orgspandidos-publications.com Munc18-1 has been shown to bind to a "closed" conformation of syntaxin-1, which is thought to prevent premature SNARE complex formation and affect vesicle docking. wikipedia.org Upon opening of syntaxin-1, facilitated by proteins like Munc13, Munc18-1 can then interact with the assembled SNARE complex, potentially stabilizing it and facilitating membrane fusion. wikipedia.org
Studies using microinjection of squid neuronal Sec1 (s-Sec1) into the squid giant synapse have demonstrated its role in regulating neurotransmitter release. researchgate.netjneurosci.orgnih.gov Injection of s-Sec1 inhibited evoked neurotransmitter release, and this inhibition could be prevented by co-injecting the cytoplasmic domain of squid syntaxin, indicating a functional interaction between s-Sec1 and syntaxin in vivo. jneurosci.orgnih.gov Furthermore, a peptide fragment of s-Sec1 that disrupted its binding to syntaxin blocked release and led to an increase in the number of docked vesicles, suggesting that the interaction between s-Sec1 and syntaxin is necessary for the fusion of docked vesicles. jneurosci.orgnih.gov
While loss-of-function mutations in Munc18 homologs inhibit neurotransmitter release, some studies also suggest a negative regulatory role for these proteins in synaptic transmission, mediated by their interaction with syntaxin. nih.govebi.ac.ukebi.ac.uknih.gov This highlights the complex and potentially dual role of SEC1/Munc18 proteins in regulating the final steps of exocytosis.
Cytokinesis and Cell Plate Formation
In plant cells, SEC1-related proteins are essential for cytokinesis, the process of cell division that involves the formation of a new cell wall and plasma membrane (the cell plate) between daughter cells. pnas.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netusp.br In Arabidopsis thaliana, the SEC1 homolog KEULE is a key regulator of cell plate formation. pnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netusp.br
KEULE interacts with the cytokinesis-specific Qa-SNARE KNOLLE (also known as AtSYP111). pnas.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net KNOLLE and KEULE are specifically expressed during cell division and are crucial for the vesicle fusion events that build the cell plate. researchgate.netresearchgate.net Mutants defective in KEULE or KNOLLE show defects in cytokinesis, including the accumulation of unfused vesicles at the division plane. researchgate.netresearchgate.netusp.br
KEULE, like other SEC1 proteins, can exist in soluble and membrane-associated forms and binds to the cytokinesis-specific syntaxin KNOLLE. nih.govnih.govresearchgate.net This interaction is considered a novel link between cell cycle progression and the membrane fusion machinery. nih.govnih.govresearchgate.net While KEULE plays a prevalent role in cytokinesis through its interaction with KNOLLE, another Arabidopsis SEC1-related protein, SEC1B, also interacts with KNOLLE but its interaction with the Qa-SNARE SYP132 is predominant and contributes more to secretion. pnas.orgnih.gov This underscores the functional specialization of SEC1 paralogs in plants.
The formation of the cell plate involves the targeted delivery and fusion of Golgi-derived and endosomal vesicles to the phragmoplast midzone. researchgate.netresearchgate.netusp.br KEULE, by interacting with KNOLLE and potentially other SNARE partners, facilitates the homotypic fusion of these vesicles, which is formally akin to vacuolar fusion. researchgate.netresearchgate.net
Endosomal Transport and Vacuolar Biogenesis
SM proteins are also involved in endosomal transport and vacuolar biogenesis. The VPS45 and VPS33 families of SM proteins are key regulators in these pathways. pnas.orgplos.org VPS45 functions at the trans-Golgi network (TGN) and early endosomes, while VPS33 is associated with late endosomes and lysosomes/vacuoles. pnas.org
VPS33 is a stable subunit within multi-subunit tethering complexes such as HOPS (homotypic fusion and vacuolar protein sorting) and CORVET (class C core vacuole/endosome tethering), which are central regulators of endocytic traffic. plos.orgmolbiolcell.org These complexes facilitate the docking and fusion of vesicles with vacuoles or late endosomes. plos.orgmolbiolcell.org VPS33 interacts with SNARE proteins involved in vacuolar fusion, including the Qa-SNARE Vam3, the Qb-SNARE Vam7, and the R-SNARE Nyv1. molbiolcell.org Studies have shown that VPS33 binds directly to vacuolar quaternary SNARE complexes, and this binding has a higher affinity than binding to individual SNAREs. molbiolcell.org This suggests that, similar to yeast Sec1p at the plasma membrane, VPS33 may function by interacting with assembled SNARE complexes to promote fusion in the endolysosomal system. plos.orgmolbiolcell.org
While the name "SEC1 protein" specifically often refers to the exocytic SM protein, the broader Sec1/Munc18-like (SM) protein family, which includes VPS45 and VPS33, is clearly involved in endosomal and vacuolar trafficking. pnas.orgplos.org
Role in Other Organism-Specific Processes (e.g., Iron Uptake in Fungi)
Beyond the conserved pathways, SEC1/Munc18-like proteins can have roles in organism-specific processes. In the pathogenic fungus Cryptococcus neoformans, the VPS45 protein, a member of the SEC1/Munc18 family, is involved in iron uptake. plos.orgnih.govdntb.gov.uaasm.orgnih.gov
Research in C. neoformans has shown that Vps45 regulates vesicle fusion and participates in the trafficking of iron into fungal cells. plos.orgnih.gov A vps45 deletion mutant was impaired in endocytosis and showed poor growth on iron-limited media. plos.orgnih.gov This mutant also exhibited a defect in transporting the Cfo1 ferroxidase, a component of the high-affinity iron uptake system, from the plasma membrane to the vacuole. plos.orgnih.gov This suggests that Vps45-mediated trafficking is important for the proper localization and function of iron uptake machinery. plos.orgnih.gov
Furthermore, Vps45 in C. neoformans also contributes to mitochondrial function and is required for virulence, highlighting a novel role for this SM protein beyond its canonical function in membrane fusion in the endosomal system. plos.orgnih.govnih.gov
Data Table Example (Illustrative - Not Interactive):
| Organism | SEC1/SM Protein Homolog | Pathway(s) Involved | Key Interacting SNARE(s) | Observed Phenotype in Mutant/Perturbation |
| Saccharomyces cerevisiae | Sec1p | General Secretion/Exocytosis | Sso1p, Sec9p, Snc2p (SNARE complex) | Blocked protein transport, reduced exocytosis nih.govpnas.orgnih.govyeastgenome.org |
| Caenorhabditis elegans | Unc-18 | Synaptic Transmission | Syntaxin | Inhibition of neurotransmitter release nih.gov |
| Drosophila | Rop | Synaptic Transmission, General Secretion | Syntaxin | Inhibition of neurotransmitter release, inhibition of general secretion nih.gov |
| Mammals | Munc18-1 (n-Sec1) | Synaptic Transmission/Neurotransmitter Release | Syntaxin-1, SNAP-25, VAMP | Impaired neurotransmitter release, affects vesicle docking and fusion wikipedia.orgspandidos-publications.comjneurosci.orgnih.gov |
| Arabidopsis thaliana | KEULE (SEC11) | Cytokinesis (Cell Plate Formation), Secretion | KNOLLE (AtSYP111), SYP132 | Cytokinesis defects, unfused vesicles at cell plate pnas.orgnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netusp.broup.com |
| Arabidopsis thaliana | SEC1B | Secretion, Cytokinesis | SYP132, KNOLLE | Substantial overlap with KEULE in secretion-dependent growth pnas.orgnih.gov |
| Saccharomyces cerevisiae | Vps33p | Endosomal Transport, Vacuolar Biogenesis | Vam3, Vam7, Nyv1 (SNARE complex) | Cargo missorting, loss of Vps33-HOPS association plos.orgmolbiolcell.org |
| Saccharomyces cerevisiae | Vps45p | Endosomal Transport, TGN-Early Endosome Trafficking | Impaired endocytosis pnas.org | |
| Cryptococcus neoformans | Vps45 | Iron Uptake, Mitochondrial Function, Endocytosis | SNARE proteins | Impaired iron uptake, poor growth on iron-limited media, virulence defects plos.orgnih.govdntb.gov.uaasm.orgnih.gov |
Detailed Research Findings Examples:
In yeast, immunoprecipitation studies showed that Sec1p coprecipitates with the exocytic SNARE complex components Sso1p, Sec9p, and Snc2p in proportions characteristic of the assembled complex. nih.gov This interaction was dependent on the presence of assembled SNARE complexes, as mutants defective in SNARE complex assembly or disassembly showed altered Sec1p binding. nih.gov
Microinjection experiments in the squid giant synapse revealed that full-length recombinant s-Sec1 inhibited evoked neurotransmitter release, while a peptide fragment that blocked s-Sec1/syntaxin binding completely blocked release and increased docked vesicles. researchgate.netjneurosci.orgnih.gov This provided direct evidence for the involvement of SEC1/syntaxin interaction in a late stage of synaptic vesicle exocytosis.
In Arabidopsis, biochemical studies demonstrated that the SEC1-related protein SEC11 (KEULE) binds directly to the Qa-SNARE SYP121, and this interaction influences secretory traffic. oup.com Binding involves two modes, one requiring only SEC11 and SYP121, and another dependent on the assembly of a complex with VAMP721 and SNAP33. oup.com SEC11 was found to compete dynamically with SNAP33 and VAMP721 for SYP121 binding. oup.com
Genetic and Mutational Analysis of Sec1 Protein
Identification and Cloning of the SEC1 Gene
The SEC1 gene was initially identified in genetic screens for temperature-sensitive secretion-defective mutants in the yeast Saccharomyces cerevisiae. These mutants exhibited a block in protein transport at restrictive temperatures, leading to the accumulation of secretory pathway intermediates nobelprize.orgmolbiolcell.orgpnas.org. The sec1 mutant, specifically, was found to accumulate secretory vesicles at the restrictive temperature, indicating a defect in a late stage of secretion, likely vesicle docking and fusion with the plasma membrane nobelprize.orgpnas.orgpnas.orgnih.gov.
Cloning of the SEC1 gene was achieved by complementing the temperature-sensitive phenotype of the sec1-1 mutation at 37°C nih.govglobalauthorid.com. The cloned gene was localized to chromosome IV of Saccharomyces cerevisiae nih.gov. Nucleotide sequencing revealed that SEC1 is a single-copy gene encoding a protein of 724 amino acids with a predicted molecular weight of approximately 83.5 kDa nih.gov. Hydrophobicity analysis suggested that Sec1p is a soluble protein, lacking significant hydrophobic regions that would indicate membrane spanning domains nih.gov. The SEC1-specific probe detected a transcript of approximately 2400 nucleotides, consistent with the size of the open reading frame (ORF) of 2172 nucleotides nih.gov.
Analysis of the 5' untranslated region of the SEC1 gene identified potential regulatory sequences, including TATA-like sequences and consensus recognition sequences for DNA binding proteins like HAP2/HAP3 and BAF1, suggesting potential mechanisms for transcriptional regulation nih.gov.
Characterization of Temperature-Sensitive Mutations (e.g., sec1-1, sec1-11)
Temperature-sensitive mutations in SEC1, such as sec1-1 and sec1-11, have been crucial tools for studying Sec1p function. These mutations allow for growth and seemingly normal secretion at a permissive temperature (e.g., 24°C) but cause a block in the secretory pathway at a restrictive temperature (e.g., 37°C) nobelprize.orgpnas.org.
Characterization of the sec1-1 and sec1-11 mutations at the molecular level has provided insights into critical residues and domains for Sec1p function nih.gov. The sec1-1 mutation involves a change from a conserved glycine (B1666218) residue at position 443 to glutamic acid (G443E), while the sec1-11 mutation involves a change from a highly conserved arginine residue at position 432 to proline (R432P) nih.gov. Based on homology modeling with mammalian nSec1p, these residues are located in domain 3b of the Sec1p protein nih.gov.
Impact on SEC1 Protein Stability and Abundance
Studies on sec1-1 and sec1-11 mutants have shown that these mutations can affect the stability and abundance of the Sec1p protein, even at the permissive temperature nih.gov. Compared to wild-type Sec1p, the mutant proteins are less abundant nih.gov. This reduced abundance at the permissive temperature suggests that the R432P and G443E mutations may induce structural alterations that render the mutant proteins more susceptible to degradation nih.gov.
Despite the lower abundance, the remaining mutant protein at the permissive temperature is sufficient for growth and protein secretion, indicating that the folded portion is likely functional nih.gov. However, upon shifting to the restrictive temperature, the mutant proteins become non-functional nih.gov. While denaturation-induced degradation contributes to the loss of function at the restrictive temperature, pulse-chase experiments indicated that the non-functionality cannot be solely explained by degradation nih.gov. It is possible that the newly synthesized mutant proteins fold more slowly and are thus more vulnerable to degradation before they can properly fold and interact with other proteins nih.gov.
Effects on Protein-Protein Interactions
Mutations in SEC1, particularly sec1-1 and sec1-11, have been shown to disrupt critical protein-protein interactions of Sec1p nih.gov. Using a two-hybrid assay, the mutant Sec1-1p and Sec1-11p were found to be unable to interact with known Sec1p-interacting proteins such as Mso1p and Sso2p, even at the permissive temperature nih.gov. This suggests that the structural alterations caused by these mutations specifically impair the ability of Sec1p to engage in essential protein-protein interactions required for its function in the secretory pathway nih.gov.
Cellular Phenotypes Associated with SEC1 Mutations
Mutations in SEC1 lead to characteristic cellular phenotypes, primarily due to the disruption of the late stages of the secretory pathway. A hallmark phenotype of sec1 mutants at the restrictive temperature is the accumulation of secretory vesicles in the cytosol nobelprize.orgpnas.orgpnas.orgnih.govwikigenes.org. This accumulation reflects a block in the fusion of these vesicles with the plasma membrane, the final step in exocytosis nobelprize.orgpnas.orgnih.gov.
The block in secretion in sec1 mutants at the restrictive temperature results in the intracellular accumulation of secretory proteins, such as invertase and acid phosphatase nobelprize.orgpnas.org. This accumulation can be substantial, with an up to 8-fold increase in the internal pool of these enzymes observed in the sec1-1 mutant at 37°C pnas.org.
Studies in other organisms also highlight the conserved role of SEC1 homologs in membrane fusion and associated cellular processes. For example, in Arabidopsis thaliana, mutations in SEC1A, a SEC1-like SM gene, reduce pollen germination and pollen tube elongation, leading to the accumulation of secretory vesicles in pollen tubes nih.gov. This is consistent with a defect in membrane fusion required for tip growth nih.gov.
Functional Diversification and Redundancy Among SEC1 Paralogs
The Sec1/Munc18 (SM) protein family, to which Sec1p belongs, is conserved across eukaryotes and includes several paralogs that function in different membrane trafficking steps wikigenes.orgmolbiolcell.orgbiologists.com. While yeast Saccharomyces cerevisiae has distinct SM proteins like Sec1p (exocytosis), Sly1p (ER-to-Golgi transport), and Vps33p and Vps45p (vacuolar protein sorting), other organisms may have multiple paralogs within the SEC1 clade itself, exhibiting functional diversification and redundancy wikigenes.orgbiologists.compnas.org.
In Arabidopsis thaliana, for example, there are multiple SEC1-related SM proteins, including KEULE, SEC1A, and SEC1B nih.govpnas.org. These paralogs show both functional overlap and specialization pnas.org. KEULE and SEC1B appear closely related and display substantial functional overlap, as evidenced by the severe phenotype of the keule sec1b double mutant compared to the single mutants pnas.org. SEC1A is considered a major SM protein promoting pollen germination and tube elongation, but KEULE can partially compensate for its absence nih.gov. This suggests a degree of redundancy between SEC1A and KEULE in pollen development nih.gov.
Functional diversification among paralogs can occur through changes in coding sequences, altering protein activity, or through changes in regulatory sequences, affecting gene expression patterns plos.org. In the case of Arabidopsis SEC1 paralogs, functional diversification appears to have led to specialized roles, such as KEULE's prominent role in cytokinesis and SEC1B's enhanced interaction with the Qa-SNARE SYP132, suggesting a predominant role in secretion pnas.org.
Redundancy among paralogs can provide robustness to cellular processes, where one protein can compensate for the loss of another frontiersin.org. However, this redundancy is not always complete, and combined mutations in paralogs can reveal their overlapping essential functions, as seen with keule sec1b in Arabidopsis pnas.org.
Genetic Interactions with other Secretory Pathway Genes
Genetic analysis has revealed extensive interactions between SEC1 and genes encoding other components of the secretory pathway, highlighting the intricate coordination of this process nobelprize.orgnih.govoup.com. These interactions can manifest as synthetic lethality or synthetic sick phenotypes, where the combination of mutations in two different genes results in a more severe growth defect than either single mutation alone nobelprize.orgnih.govoup.com.
SEC1 shows strong genetic interactions with genes involved in the late stages of secretion, particularly those encoding components of the SNARE and exocyst complexes nobelprize.orgpnas.orgnih.govoup.com. The exocyst is a multisubunit complex involved in tethering secretory vesicles to the plasma membrane prior to fusion vtt.fi. SNARE proteins mediate the fusion of vesicles with target membranes molbiolcell.orgnih.gov.
Overexpression of certain genes can suppress the temperature-sensitive phenotype of sec1 mutants pnas.orgnih.govvtt.finih.gov. For example, overexpression of the plasma membrane t-SNAREs SSO1 and SSO2 can suppress the sec1-1 mutation pnas.orgnih.govvtt.fi. Similarly, overexpression of the SNARE accessory protein MSO1, which interacts physically and genetically with Sec1p, can also suppress sec1 mutations pnas.orgnih.gov. MSO1 disruption shows synthetic lethality with mutations in SEC1, SEC2, and SEC4, and synthetic phenotypes with other late-acting SEC genes pnas.orgnih.gov.
Genetic interactions have also been observed between SEC1 and genes encoding components of the ER translocon, such as SEC61, suggesting a closer interplay between early and late secretory pathway components than previously anticipated vtt.fi. Overexpression of components of the Sec61p complex can suppress sec1-1 vtt.fi.
These genetic interaction studies provide valuable information about the functional relationships and dependencies between SEC1 and other genes involved in the complex process of protein secretion.
| Gene Name | Interacting Partner | Type of Interaction | Observed Phenotype | Reference |
| SEC1 | SSO1, SSO2 (t-SNAREs) | Suppression by overexpression | Rescue of sec1 temperature sensitivity | pnas.orgnih.govvtt.fi |
| SEC1 | MSO1 (SNARE accessory protein) | Suppression by overexpression, Synthetic lethality (disruption) | Rescue of sec1 temperature sensitivity, Severe growth defect/lethality with sec1 disruption | pnas.orgnih.gov |
| SEC1 | SEC2, SEC4 (Rab GTPase and accessory) | Synthetic lethality (with MSO1 disruption) | Severe growth defect/lethality when MSO1 is disrupted in sec1, sec2, or sec4 mutants | pnas.orgnih.gov |
| SEC1 | SEC61 (ER translocon component) | Suppression by overexpression | Rescue of sec1-1 temperature sensitivity | vtt.fi |
| SEC1 | Other late-acting SEC genes | Synthetic phenotypes/lethality | Enhanced growth defects when combined with mutations in other late-acting SEC genes | nobelprize.orgnih.govoup.com |
Regulatory Mechanisms Governing Sec1 Protein Function
Regulation by Small GTPases (e.g., Rab GTPase Sec4p)
Small GTPases, particularly those belonging to the Rab family, are key regulators of vesicular transport and play a significant role in controlling SEC1 protein function. physiology.orgnih.govrupress.org Rab GTPases act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. rupress.org In their GTP-bound form, Rabs recruit downstream effector proteins, including tethering factors and SM proteins like SEC1, to specific membranes, thereby regulating vesicle budding, movement, and fusion. physiology.orgrupress.org
The yeast Rab GTPase Sec4p is a well-established example of a Rab protein that interacts with and regulates Sec1p, the yeast homolog of this compound. Sec4p is localized to post-Golgi secretory vesicles and the plasma membrane at exocytic sites. yeastgenome.org In its GTP-bound state, Sec4p interacts with the Sec15p subunit of the exocyst complex, a multi-subunit tethering complex, and this interaction is thought to promote exocyst function and, indirectly, Sec1p activity. nih.gov
Studies in Saccharomyces cerevisiae have shown close interactions between Sec4p, Sec1p, and the Sec1p-binding protein Mso1p in regulating exocytic SNARE complex function. nih.gov The localization of Sec1p to sites of polarized secretion is dependent on Sec4p function. nih.gov Furthermore, Mso1p can interact directly with GTP-bound Sec4p, and this interaction is dependent on the activation state of Sec4p. helsinki.fi This suggests a collaborative role between Mso1p and GTP-bound Sec4p on vesicle-like structures prior to membrane fusion, which influences Sec1p function. helsinki.fi The C-terminal tail of Mso1p functionally collaborates with the GTP-bound form of Sec4p. helsinki.fi
Data from genetic studies in yeast also suggest that Mso1p may enhance Sec1p function while attenuating Sec4p GTPase function. wikigenes.org
Regulation by Multi-subunit Tethering Complexes (e.g., Exocyst, HOPS)
Multi-subunit tethering complexes play a critical role in bringing vesicles into close proximity with their target membranes before SNARE-mediated fusion. ontosight.aiwikipedia.orgnih.gov These complexes also interact with and regulate the function of SEC1 proteins. frontiersin.org
The Exocyst complex is an octameric protein complex involved in the tethering and spatial targeting of post-Golgi vesicles to the plasma membrane. wikipedia.orgfrontiersin.orgbiologists.commdpi.comnih.gov It comprises eight subunits: Sec3, Sec5, Sec6, Sec8, Sec10, Sec15, Exo70, and Exo84. biologists.commdpi.com While this compound is not a stable component of the exocyst, it is thought to associate with it, potentially to promote SNARE complex assembly. pnas.org The exocyst complex, aided by Sec1/Munc-18 proteins, is thought to bridge SNAREs on opposing membranes. frontiersin.org
Specific interactions between exocyst subunits and this compound have been observed. In yeast, the exocyst subunit Sec6p directly binds to Sec1p. nih.govnih.govmolbiolcell.orgresearchgate.net This interaction is exclusive of the Sec6p-Sec9p interaction but compatible with Sec6p-exocyst assembly. nih.govnih.govmolbiolcell.orgresearchgate.net It is proposed that upon vesicle arrival, Sec6p releases Sec9p in favor of Sec6p-exocyst assembly and simultaneously recruits Sec1p to sites of secretion for coordinated SNARE complex formation and membrane fusion. nih.govmolbiolcell.orgresearchgate.net The Sec6p-Sec1p interaction is considered critical for targeting Sec1p to sites of polarized secretion. nih.gov
The HOPS (Homotypic Fusion and Protein Sorting) complex is another conserved heterohexameric tethering complex crucial for membrane fusion in the endolysosomal pathway, including the fusion of late endosomes and autophagosomes with lysosomes/vacuoles. ontosight.ainih.govtandfonline.commolbiolcell.orgnih.govprinceton.edunih.gov The HOPS complex is composed of six subunits: Vps11, Vps16, Vps18, Vps33A, Vps39, and Vps41. ontosight.aitandfonline.com Vps33, a subunit of the HOPS complex, is a member of the SM protein family, homologous to this compound. plos.orgpnas.orgtandfonline.comprinceton.eduembopress.org
The HOPS complex interacts with SNARE proteins and is required for vacuole docking and fusion. pnas.orgembopress.org Vps33p, the SM subunit of HOPS, is involved directly in SNARE complex assembly. princeton.eduembopress.org HOPS binds to assembled SNARE complexes and is required for vacuole docking and fusion. pnas.org The HOPS complex's ability to function as both a tethering factor and an SM protein allows it to regulate all membrane fusion in the endolysosomal pathway. princeton.edu
Interplay with Cellular Signaling Pathways
The function of this compound is also integrated with various cellular signaling pathways. While the search results provide less direct information on specific signaling pathways regulating this compound itself compared to Rab GTPases and tethering complexes, the broader context of membrane trafficking, in which SEC1 proteins operate, is influenced by signaling cascades.
For instance, Rab GTPases, which regulate SEC1 function, are themselves regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), which can be downstream components of signaling pathways. pharmakonpress.grrupress.orgyeastgenome.org The activation of Rab GTPases by specific GEFs is a key regulatory step in membrane trafficking. rupress.org
Furthermore, the exocyst complex, which interacts with SEC1 proteins, is regulated by Rho GTPases like Rho1p and Cdc42p, which are involved in controlling cell polarity and cytoskeleton activity, processes often influenced by signaling pathways. wikipedia.orgmdpi.com In mammalian cells, the exocyst subunit Exo70 is phosphorylated by ERK1/2 in response to epidermal growth factor (EGF) signaling, promoting its association with the exocyst and stimulating exocytosis. biologists.com This indicates a link between growth factor signaling and exocyst-mediated exocytosis, which involves SEC1 proteins. biologists.com
Mutations in genes encoding components of the secretory pathway, including SEC1, have been instrumental in identifying the machinery involved in vesicular transport and its regulation by various factors, including GTPases and SNARE interactors like SEC1 itself. pnas.org The accumulation of secretory vesicles in sec1 mutant cells highlights the essential role of this compound in the final stages of exocytosis, a process that is responsive to cellular needs and signals. pnas.org
While direct detailed research findings on specific signaling pathways directly phosphorylating or otherwise modifying this compound were not extensively found within the provided search results, the regulation of its interacting partners (Rab GTPases and tethering complexes) by signaling cascades indirectly governs this compound activity in the context of membrane fusion events.
Research Methodologies and Experimental Approaches in Sec1 Protein Studies
Genetic Screening and Mutant Isolation Techniques
Genetic screens, particularly in the yeast Saccharomyces cerevisiae, have been fundamental to the discovery and functional characterization of SEC1 proteins. The pioneering work of Novick and Schekman involved screening for temperature-sensitive mutants that exhibited defects in secretion. nih.govmolbiolcell.org This approach led to the identification of the sec1-1 mutant, which displayed an accumulation of secretory vesicles at the restrictive temperature, indicating a blockage in the final stage of exocytosis. nih.govmolbiolcell.orgpnas.orgpnas.org
The initial strategy for isolating these mutants involved identifying temperature-sensitive strains that failed to secrete enzymes like invertase and acid phosphatase at 37°C. pnas.org Researchers observed that these mutant cells, under restrictive conditions, accumulated an increased number of intracellular membrane-bound vesicles. pnas.orgpnas.org A key insight was that blocking cell surface growth while metabolism continued would lead to an increase in cell density, a property that could be used to enrich for secretory mutants via gradient centrifugation. nih.govpnas.org
Further characterization of these mutants, such as sec1-1 and sec1-11, revealed specific amino acid changes that conferred the temperature-sensitive phenotype. nih.gov For instance, the sec1-1 mutation results in a glycine-to-glutamic acid substitution (G443E), while sec1-11 involves a change from arginine to proline (R432P). nih.gov These mutations often lead to structural alterations that affect protein folding and stability at higher temperatures. nih.gov The isolation of dominant-negative mutants of yeast Sec1 has also been a valuable tool, with mutations in domain 3a, such as F361, being identified as critical for function. oup.com
Table 1: Key SEC1 Mutants and Their Phenotypes
| Mutant | Organism | Phenotype at Restrictive Temperature | Key Findings | Reference(s) |
|---|---|---|---|---|
| sec1-1 | S. cerevisiae | Accumulation of secretory vesicles, block in exocytosis | First identified secretory mutant, demonstrated the role of SEC1 in the final stage of secretion. nih.govmolbiolcell.orgpnas.org | nih.govmolbiolcell.orgpnas.org |
| sec1-11 | S. cerevisiae | Temperature-sensitive growth, impaired secretion | Mutation (R432P) affects protein stability and interaction with Mso1p and Sso2p. nih.gov | nih.gov |
| sec1-32 | S. cerevisiae | Defect in SNARE complex assembly | Class A mutant with a tight block in fusion. nih.gov | nih.gov |
| sec1-58 | S. cerevisiae | Defective in SNARE complex binding | Class B mutant with a defect in the interaction between Sec1p and the exocytic SNARE complex. nih.gov | nih.gov |
| rop | D. melanogaster | Altered synaptic transmission | ROP, the Drosophila Sec1 homolog, interacts with syntaxin (B1175090) and regulates neurotransmitter release. embopress.org | embopress.org |
Biochemical Characterization of Protein Interactions
Biochemical assays have been crucial for dissecting the molecular interactions of SEC1 proteins, particularly with components of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex.
Co-immunoprecipitation (Co-IP) has been widely used to demonstrate the in vivo association of SEC1 proteins with their binding partners. Studies in yeast have shown that Sec1p can be co-precipitated with the exocytic SNARE proteins Sso1p/Ssop, Sec9p, and Sncp, indicating that Sec1p binds to assembled SNARE complexes. nih.gov The interaction between Sec1p and the syntaxin homolog Ssop is dependent on the presence of SNARE complexes. nih.gov
In the plant Arabidopsis thaliana, co-immunoprecipitation assays have been used to show the interaction between SEC1B and the Qa-SNARE SYP132. pnas.org These experiments revealed that SEC1B interacts more strongly with SYP132 than its paralog KEULE, suggesting functional diversification. pnas.org Furthermore, deletion of the C-terminal tail of yeast Sec1p was shown to abolish its co-immunoprecipitation with SNARE components, highlighting the importance of this region for the interaction. molbiolcell.org
In vitro binding assays, such as pull-down assays, have provided direct evidence for the interaction between SEC1 proteins and their partners. sigmaaldrich.compromegaconnections.com A common approach is the GST pull-down assay, where a GST-tagged "bait" protein is used to "pull down" interacting "prey" proteins from a cell lysate. sigmaaldrich.comcreative-proteomics.com
These assays have demonstrated that mammalian nSec1 (also known as Munc18-1) binds directly to syntaxin-1a. nih.gov This interaction is mutually exclusive with the binding of syntaxin-1a to its SNARE partners, SNAP-25 and VAMP2, suggesting that nSec1 acts as a chaperone that regulates the availability of syntaxin for SNARE complex formation. nih.gov Similarly, the Arabidopsis SEC1 protein KEULE has been shown to bind directly to the syntaxin KNOLLE in in vitro binding assays, supporting their genetic interaction in cytokinesis. rupress.orgresearchgate.net The C-terminal tail of yeast Sec1p has also been shown to bind preferentially to ternary Sso1p-Sec9p-Snc2p complexes in vitro. molbiolcell.org
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying protein-protein interactions in vivo. news-medical.netwikipedia.org This technique has been instrumental in mapping the interaction network of SEC1 proteins. For example, Y2H assays revealed that the temperature-sensitive mutations in sec1-1 and sec1-11 prevent the mutant proteins from interacting with their binding partners Mso1p and Sso2p, even at the permissive temperature. nih.gov
In Arabidopsis, the Y2H system was used to demonstrate that different domains of the SEC1 proteins KEULE and SEC1B mediate their differential interactions with the Qa-SNAREs KNOLLE and SYP132. pnas.org Specifically, domains 1 and 2a were found to influence the interaction specificity. pnas.org The Y2H system has also been employed to show a weak but direct interaction between the C-terminal tail of yeast Sec1p and the syntaxins Sso1p and Sso2p. molbiolcell.org
Table 2: Summary of this compound Interactions Determined by Biochemical Methods
| This compound | Interacting Partner(s) | Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Yeast Sec1p | Sso1p/Ssop, Sec9p, Sncp (SNARE complex) | Co-immunoprecipitation | Sec1p binds to the assembled exocytic SNARE complex. | nih.gov |
| Arabidopsis SEC1B | SYP132 (Qa-SNARE) | Co-immunoprecipitation, Yeast Two-Hybrid | SEC1B preferentially interacts with SYP132 over KNOLLE. | pnas.org |
| Mammalian nSec1 (Munc18-1) | Syntaxin-1a | In Vitro Binding Assay | nSec1 binding to syntaxin-1a prevents SNARE complex formation. | nih.gov |
| Arabidopsis KEULE | KNOLLE (Syntaxin) | In Vitro Binding Assay, Yeast Two-Hybrid | KEULE directly interacts with the cytokinesis-specific syntaxin KNOLLE. | pnas.orgrupress.org |
| Yeast Sec1-1p, Sec1-11p | Mso1p, Sso2p | Yeast Two-Hybrid | Temperature-sensitive mutations abolish interaction with binding partners. | nih.gov |
In Vitro Binding Assays
Structural Biology Techniques
Structural biology has provided atomic-level insights into how SEC1 proteins function and interact with their binding partners.
X-ray crystallography has been the primary technique used to determine the three-dimensional structures of SEC1 proteins and their complexes. jic.ac.uk The first crystal structure of a neuronal SEC1 homolog, from squid (s-Sec1), revealed a modular, arch-shaped protein with three domains. nih.govrcsb.org This structure provided a molecular scaffold for understanding the protein's function. nih.govrcsb.org
A landmark achievement was the determination of the crystal structure of the rat neuronal Sec1 (n-Sec1 or Munc18-1) in a complex with syntaxin-1a. plos.orgelifesciences.org This structure showed that Munc18-1 binds to a "closed" conformation of syntaxin-1a, where the syntaxin is folded back on itself, preventing it from assembling into a SNARE complex. plos.orgnih.gov This provided a structural basis for the inhibitory role of SEC1 proteins.
Subsequent crystallographic studies have revealed further details. The structure of the Munc18a/syntaxin1 complex from Rattus norvegicus confirmed the closed conformation binding mode. rcsb.org Comparisons between the unliganded s-Sec1 structure and the syntaxin-bound n-Sec1 structure suggest that conformational changes, particularly in domain III, are induced upon syntaxin binding. nih.govrcsb.org The structure of Vps33, an SM protein from another family, bound to its partner Vps16, has also been solved, revealing both conserved architectural features and unique aspects related to its function within the HOPS complex. plos.org
Table 3: Selected Crystal Structures of SEC1/SM Proteins and Complexes
| Protein/Complex | PDB ID | Organism | Resolution (Å) | Key Structural Insights | Reference(s) |
|---|---|---|---|---|---|
| Squid Neuronal Sec1 (s-Sec1) | 1EPU | Loligo pealei | 2.4 | Revealed the three-domain, arch-shaped architecture of SEC1 proteins. | nih.govrcsb.org |
| Munc18-1/Syntaxin-1a Complex | 3C98 | Rattus norvegicus | - | Showed Munc18-1 binding to a "closed" conformation of syntaxin. | nih.gov |
| Munc18a/Syntaxin1 Complex | 4JEU | Rattus norvegicus | 3.20 | Confirmed the closed conformation binding and investigated the role of the syntaxin N-peptide. | rcsb.org |
| Vps33 | - | - | 2.6 | Revealed the structure of a Vps33 family SM protein, showing a displaced domain 1 compared to other SM proteins. | plos.org |
| Vps33/Vps16 Complex | - | - | 2.6 | Showed the structural basis for the interaction between the SM protein Vps33 and the HOPS complex subunit Vps16. | plos.org |
| Vps45/Tlg2 Complex | - | Chaetomium thermophilum | 2.8 | Revealed Vps45 holds the Qa-SNARE Tlg2 in an open conformation. | elifesciences.org |
Advanced Microscopy Techniques
Visualizing the cellular consequences of this compound dysfunction and determining the precise subcellular location of these proteins are fundamental to understanding their mechanism of action. Advanced microscopy techniques provide the spatial and sometimes temporal resolution required for these investigations.
A hallmark phenotype associated with the loss of SEC1 function is the failure of secretory vesicles to fuse with their target membrane, leading to their accumulation within the cell. Transmission electron microscopy (EM) has been a cornerstone technique for visualizing this phenomenon across diverse organisms.
Initial studies in the budding yeast Saccharomyces cerevisiae demonstrated that temperature-sensitive sec1-1 mutant cells, when shifted to a non-permissive temperature, become densely packed with 100-nm secretory vesicles in the cytoplasm. nih.gov Histochemical staining for the secreted enzyme acid phosphatase confirmed that these accumulated vesicles contained cargo that would normally be exported, providing direct evidence of a block in the final stage of exocytosis. nih.gov This accumulation of a uniform population of vesicles was a defining characteristic that implicated SEC1 in the delivery of vesicles to the plasma membrane. rupress.org
Similar findings have been observed in other model systems. In plants, mutations in the Arabidopsis thaliana SEC1 homolog, KEULE, result in the accumulation of unfused vesicles at the equatorial plane of dividing cells, leading to failed cytokinesis. biologists.com In the parasite Plasmodium falciparum, depletion of the SEC1 homolog PfVps45 leads to a "vesicle congestion" phenotype. portlandpress.com Studies at the squid giant synapse provided a more nuanced view; while microinjection of an inhibitory peptide derived from the squid SEC1 homolog (s-Sec1) caused an increase in the number of docked synaptic vesicles at the active zone, injection of the full-length s-Sec1 protein did not alter vesicle distribution, suggesting distinct roles for the protein at different stages of exocytosis. pnas.org
Table 1: Summary of Electron Microscopy Findings in this compound Studies
| Organism | SEC1 Homolog | Experimental Condition | Key Observation via Electron Microscopy | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Sec1p | Temperature-sensitive sec1-1 mutant at restrictive temperature | Massive accumulation of 100-nm secretory vesicles in the cytoplasm. | nih.govrupress.org |
| Arabidopsis thaliana | KEULE | keule mutant | Accumulation of unfused vesicles at the division plane (cell plate) during cytokinesis. | biologists.com |
| Loligo pealeii (Squid) | s-Sec1 | Microinjection of an inhibitory s-Sec1 peptide into the giant synapse | Increased number of synaptic vesicles docked at the presynaptic active zone. | pnas.org |
| Plasmodium falciparum | PfVps45 | Conditional depletion of the protein | Vesicle congestion and aberrant appearance of secretory pathway organelles. | portlandpress.com |
Determining where SEC1 proteins reside within the cell is crucial for understanding their function. Immunofluorescence microscopy, which uses fluorescently labeled antibodies to detect the protein in fixed cells, and live-cell imaging, which typically tracks proteins fused to fluorescent markers like Green Fluorescent Protein (GFP), have revealed that SEC1 proteins are dynamically localized to sites of active membrane fusion. tandfonline.comrupress.orgpnas.org
In yeast, live-cell imaging of Sec1p fused to GFP (Sec1p-GFP) shows that the protein is not uniformly distributed but concentrates at specific sites of secretion: the tip of the growing bud and the neck between the mother and daughter cells during cytokinesis. nih.govnih.gov This localization is dependent on the proper assembly of the exocytic SNARE complex, as Sec1p-GFP is mislocalized in mutants unable to form these complexes. nih.govrupress.org
In the plant Arabidopsis, immunofluorescence using antibodies against an epitope-tagged version of the SEC1 homolog KEULE, and live-cell imaging of another homolog, SEC1B, fused to a monomeric Red Fluorescent Protein (mRFP), demonstrated that both proteins localize to the forming cell plate during cell division. pnas.org SEC1B was also observed at the plasma membrane, where it colocalizes with the syntaxin SYP132. pnas.org
Studies of the mammalian homolog Munc18-1 reveal a more complex picture. Live-cell imaging in non-neuronal cells shows that Munc18-1 tagged with Cyan Fluorescent Protein (CFP) is primarily cytosolic. tandfonline.com However, when co-expressed with its binding partner, syntaxin-1A, Munc18-1 is recruited from the cytoplasm to intracellular membranes and the plasma membrane where syntaxin resides. tandfonline.compnas.org Advanced techniques like single-particle tracking photoactivated localization microscopy (sptPALM) have further shown that at the plasma membrane, Munc18-1 is not diffuse but is organized into distinct nanodomains, which it can move between. nih.govresearchgate.net
Table 2: Subcellular Localization of SEC1 Family Proteins
| Protein | Organism | Technique(s) | Observed Localization | Reference |
|---|---|---|---|---|
| Sec1p | S. cerevisiae | Live-cell imaging (GFP-fusion) | Concentrated at sites of active secretion (bud tip, mother-daughter neck). | nih.govnih.gov |
| KEULE | A. thaliana | Immunofluorescence (HA-tag) | Accumulates at the forming cell plate during cytokinesis; also cytosolic. | pnas.org |
| SEC1B | A. thaliana | Live-cell imaging (mRFP-fusion) | Cytosol, plasma membrane, and forming cell plate. | pnas.org |
| Munc18-1 | Mammalian cells | Live-cell imaging (FP-fusions), Immunofluorescence | Primarily cytosolic; recruited to membranes by syntaxin-1 into plasma membrane nanodomains. | tandfonline.compnas.orgnih.gov |
| Vps45 | C. neoformans | Live-cell imaging (GFP-fusion) | Plasma membrane, endosomes, and vacuolar membrane. | plos.org |
Electron Microscopy for Vesicle Accumulation Analysis
Molecular Biology and Genetic Engineering Approaches in Model Organisms
The study of SEC1 proteins is deeply rooted in genetics and molecular biology. The initial identification of the SEC1 gene itself came from a landmark genetic screen in yeast for temperature-sensitive mutants defective in secretion. rupress.org This approach, which involves generating random mutations and then screening for a specific phenotype (in this case, failure to secrete proteins at a high temperature), has been a powerful tool for identifying key components of cellular pathways. researchgate.net
The use of model organisms with well-characterized genetics, such as S. cerevisiae and A. thaliana, has been invaluable. plos.org Techniques like gene cloning, complementation analysis (rescuing a mutant phenotype by introducing a wild-type copy of the gene), and fine mapping have been used to definitively identify genes like KEULE as SEC1 homologs responsible for specific mutant phenotypes. biologists.com
Genetic engineering allows for more precise manipulation. uniprot.orgoup.com Site-directed mutagenesis, for example, has been used to create a panel of yeast sec1 mutants with specific amino acid changes. nih.gov Analyzing the different phenotypes of these mutants—some of which block secretion entirely while others have more subtle defects—helps to map specific functions to different structural domains of the protein. nih.gov The creation of chimeric proteins, such as by swapping domains between the Arabidopsis proteins KEULE and SEC1B, has been used to pinpoint which parts of the protein are responsible for specific interactions with different SNARE partners. researchgate.net Furthermore, the generation of fusion proteins, such as the GFP-tagged versions used for live-cell imaging, is a fundamental molecular biology technique that has been critical for localization studies. biologists.com
Table 3: Genetic and Molecular Approaches in SEC1 Research
| Approach | Model Organism | Purpose | Example Finding | Reference |
|---|---|---|---|---|
| Forward Genetic Screen | S. cerevisiae | Identify genes essential for the secretory pathway. | Isolation of the original temperature-sensitive sec1-1 mutant. | rupress.org |
| Map-Based Cloning & Complementation | A. thaliana | Identify the gene responsible for the keule mutant phenotype. | The KEULE gene encodes a this compound required for cytokinesis. | biologists.com |
| Site-Directed Mutagenesis | S. cerevisiae | Correlate protein structure with function. | Generated two classes of sec1 mutants, revealing separate roles before and after SNARE complex assembly. | nih.gov |
| Chimeric Protein Expression | A. thaliana | Determine domains responsible for interaction specificity. | Domains 1 and 2a of KEULE and SEC1B determine preferential binding to different Qa-SNAREs. | researchgate.net |
| Gene Cloning & Microinjection | Squid (L. pealeii) | Study protein function in a specialized physiological context. | Cloning of s-Sec1 and functional analysis at the giant synapse. | pnas.org |
Functional Assays for Secretory Pathway Activity
To quantify the impact of this compound function or dysfunction, researchers employ a variety of functional assays that measure the efficiency of the secretory pathway. These assays typically monitor the export of a specific protein from the cell into the extracellular medium.
A classic assay in yeast involves measuring the activity of naturally secreted enzymes like invertase and acid phosphatase. rupress.org In wild-type cells, these enzymes are efficiently secreted, but in sec1 mutants at the restrictive temperature, secretion is blocked, and the enzymes accumulate inside the cell. nih.govrupress.org The rate of secretion can be quantified by separating the cells from the culture medium and assaying enzyme activity in both fractions over time.
More modern assays often use genetically engineered reporter proteins that are easier to detect and quantify. A highly sensitive system uses Gaussia luciferase (Gluc), a small enzyme that is naturally secreted and generates a light signal. rupress.org Cells are engineered to express and secrete Gluc, and its activity can be rapidly measured in small samples of the culture medium. A decrease in the rate of Gluc accumulation in the medium provides a quantitative measure of a defect in the secretory pathway. rupress.org Similar assays have been developed in mammalian HEK-293 cells using other secreted reporter proteins, where the processing and secretion can be tracked by changes in the protein's size due to glycosylation as it moves through the endoplasmic reticulum and Golgi apparatus. nih.gov These functional assays are essential for characterizing the severity of secretion defects in various mutants and for screening potential drugs that might modulate the secretory pathway. nih.govrupress.org
Table 4: Functional Assays for the Secretory Pathway
| Assay Type | Reporter/Marker | Principle | System(s) | Reference |
|---|---|---|---|---|
| Enzyme Activity Assay | Invertase, Acid Phosphatase | Measures the enzymatic activity of endogenous secreted proteins in the extracellular medium versus intracellular fractions. | Yeast | nih.govrupress.org |
| Luminescence Reporter Assay | Gaussia Luciferase (Gluc) | Quantifies light produced by a secreted luciferase in the culture medium. Highly sensitive. | Mammalian cells | rupress.org |
| Glycosylation-Shift Assay | Secreted reporter proteins | Monitors the passage of a reporter through the secretory pathway by observing its change in molecular weight on a Western blot as it becomes glycosylated. | Mammalian (HEK-293) cells | nih.gov |
| Vesicle Cargo Secretion | Various native proteins | Measures the secretion of cargo carried by different types of secretory vesicles (e.g., dense vs. light). | Yeast | nih.gov |
Compound and Protein Index
| Name | Type | Function/Role Mentioned |
| SEC1 / Sec1p / Munc18 | Protein | Core subject; regulator of vesicle fusion |
| KEULE | Protein | Arabidopsis SEC1 homolog; cytokinesis |
| SEC1B | Protein | Arabidopsis SEC1 homolog; secretion/cytokinesis |
| s-Sec1 | Protein | Squid SEC1 homolog; neurotransmitter release |
| PfVps45 | Protein | P. falciparum SEC1 homolog; trafficking |
| Vps45 | Protein | C. neoformans SEC1 homolog; endocytosis |
| Acid Phosphatase | Protein | Secreted enzyme used as a functional reporter in yeast |
| Invertase | Protein | Secreted enzyme used as a functional reporter in yeast |
| Gaussia Luciferase (Gluc) | Protein | Secreted enzyme used as a sensitive functional reporter |
| Green Fluorescent Protein (GFP) | Protein | Fluorescent tag for live-cell imaging |
| mRFP / CFP / YFP | Protein | Fluorescent protein tags for live-cell imaging |
| Syntaxin / Sso1p / SYP132 | Protein | t-SNARE; binding partner of SEC1 proteins |
| KNOLLE / SYP111 | Protein | Cytokinesis-specific syntaxin in Arabidopsis |
| HA (Human influenza hemagglutinin) | Peptide | Epitope tag for protein detection (e.g., immunofluorescence) |
Q & A
Q. What criteria should guide the selection of model organisms for SEC1 studies?
- Methodological Answer : Prioritize organisms with well-characterized secretory pathways (e.g., S. cerevisiae for genetics, C. elegans for in vivo imaging). Use SeqAPASS to assess cross-species sequence homology and functional conservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
